molecular formula C14H17NO B14073061 N-(Cyclohept-2-en-1-yl)benzamide CAS No. 101153-08-6

N-(Cyclohept-2-en-1-yl)benzamide

Cat. No.: B14073061
CAS No.: 101153-08-6
M. Wt: 215.29 g/mol
InChI Key: DDZVQJJPOYWRHZ-UHFFFAOYSA-N
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Description

Benzamide, N-2-cyclohepten-1-yl- is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N-2-cyclohepten-1-yl- typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and aminesThe use of advanced catalysts and green chemistry principles is likely to be a focus in industrial settings to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-2-cyclohepten-1-yl- can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

Benzamide, N-2-cyclohepten-1-yl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzamide, N-2-cyclohepten-1-yl- involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism. The compound’s unique structure allows it to bind to specific sites on target proteins, modulating their activity and leading to various biological effects .

Properties

CAS No.

101153-08-6

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-cyclohept-2-en-1-ylbenzamide

InChI

InChI=1S/C14H17NO/c16-14(12-8-4-3-5-9-12)15-13-10-6-1-2-7-11-13/h3-6,8-10,13H,1-2,7,11H2,(H,15,16)

InChI Key

DDZVQJJPOYWRHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C=CC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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